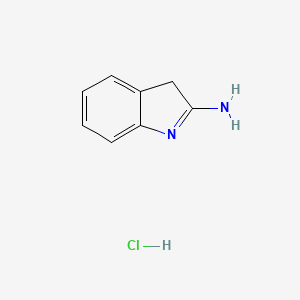

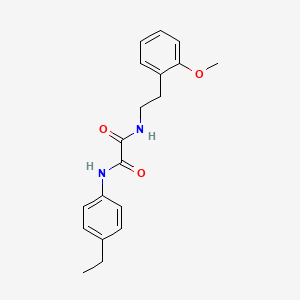

2,3-dihydro-1H-indol-2-imine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cascade Reactions and Extensions

Research has demonstrated the preparation of 3-diazoindolin-2-imines through cascade reactions between indoles and sulfonylazides. This process not only yielded 2-aminoindoles and 3-aminoindoles but also allowed for the creation of 2,3-diaminoindoles and imidazo[4,5-b]indoles through further reactions. Such transformations underscore the utility of indol-2-imine derivatives in synthesizing complex heterocyclic structures, offering pathways to a diverse array of bioactive molecules and materials with potential applications in drug development and materials chemistry (Sheng et al., 2014).

Radical Perfluoroalkylation

A study on radical perfluoroalkylation has shown that arylisonitriles can react with alkyl and perfluoroalkyl radicals to form 2-alkylated indole-3-imines. This reaction involves sequential additions to the isonitrile moiety followed by homolytic aromatic substitution, highlighting a novel approach to introduce perfluoroalkyl groups into indole derivatives. The resulting products exhibit enhanced reactivity and fluorescence properties, suggesting their application in developing new materials for electronic and optical devices (Leifert et al., 2016).

Schiff Base Formation and Corrosion Inhibition

Research into Schiff bases derived from indole compounds has revealed their potential in corrosion inhibition for stainless steel in acidic environments. Such studies are crucial for understanding how indole derivatives can be applied in protective coatings and materials science to prevent metal corrosion, extending the lifespan of metal-based structures and devices (Vikneshvaran & Velmathi, 2017).

Aerobic Oxidation to Imines

Advancements in the aerobic oxidation of alcohols and amines to imines using green oxidants highlight the importance of indole derivatives in facilitating sustainable chemical synthesis. This approach emphasizes the role of indole-based catalysts in achieving high-efficiency conversions, contributing to greener and more sustainable industrial processes (Chen, Wang, & Gao, 2015).

Synthesis of 2,3-Fused Indoles

A microwave-assisted method has been developed for the synthesis of 2,3-fused indoles, showcasing the versatility of indole derivatives in constructing complex molecular architectures under mild conditions. This technique offers a rapid and efficient route to synthesize natural products and pharmaceuticals, demonstrating the wide-ranging applications of indole chemistry in drug discovery and natural product synthesis (Huang et al., 2015).

Propriétés

IUPAC Name |

3H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-4H,5H2,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBABSVWUCFLMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-indol-2-imine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)

![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2838784.png)

![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)

![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2838803.png)

![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2838804.png)